
3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinethione, 3-hydroxy-1,2-dimethyl- involves the reaction of 3-hydroxy-2-methyl-4-pyrone with methylamine . The reaction is typically carried out in an aqueous acidic solution to afford the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinethione, 3-hydroxy-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include uranyl salts, which react with the compound in aqueous acidic solutions to form mono nuclear complexes .
Major Products
The major products formed from these reactions include various iron complexes, which are studied for their structural and geometric properties .
Scientific Research Applications
4(1H)-Pyridinethione, 3-hydroxy-1,2-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Employed in bacterial killing assays and cytotoxicity studies.
Medicine: Primarily used in the treatment of iron overload conditions such as thalassemia.
Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: Another iron chelator used in the treatment of iron overload.
Deferasirox: A similar compound with a different mechanism of action and pharmacokinetic profile.
Uniqueness
4(1H)-Pyridinethione, 3-hydroxy-1,2-dimethyl- is unique due to its high affinity for ferric ions and its ability to form stable complexes that are easily excreted from the body . This makes it particularly effective in treating conditions like thalassemia .
Properties
CAS No. |
209248-75-9 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-hydroxy-1,2-dimethylpyridine-4-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-7(9)6(10)3-4-8(5)2/h3-4,9H,1-2H3 |
InChI Key |
SVOBTPSWHFSTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)C=CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


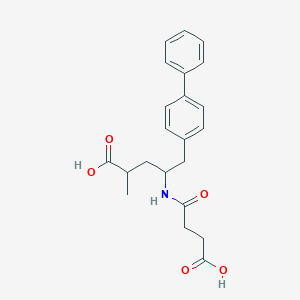
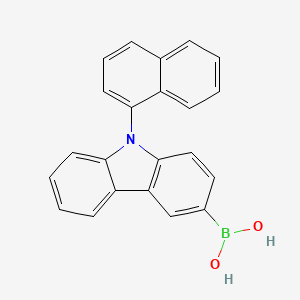
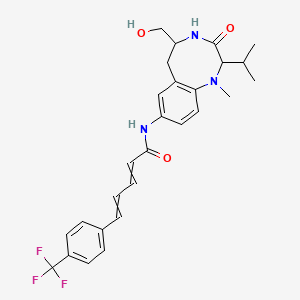

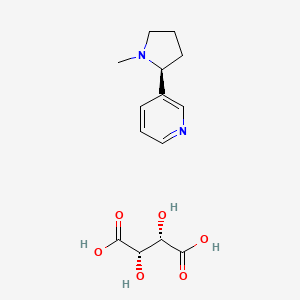

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methanesulfonyloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13395938.png)
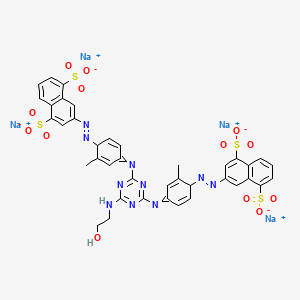
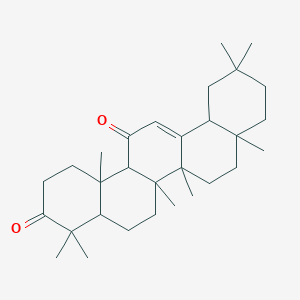

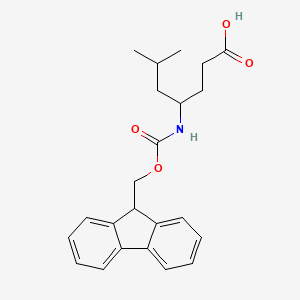
![(2R,5R)-1-(2-[(2R,5R)-2,5-Diethyl-1-phospholanyl]phenyl)-2,5-diethylphospholane 1-oxide](/img/structure/B13395963.png)
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)

